4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Description
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid (hereafter referred to by its full systematic name) is a synthetic nonpeptide antagonist of neuropeptide receptors. Its structure features a pentanoic acid backbone modified with a carbamoyl group (N-(3-methoxypropyl)-N-pentyl) at position 4 and a 2-naphthylsulfonyl moiety at position 3. Its (S)-arginium salt form, KSG504, has been studied as a monohydrate salt to enhance solubility and bioavailability .
Key structural attributes:
- 2-Naphthylsulfonyl group: Contributes to lipophilicity and π-π stacking interactions with hydrophobic receptor pockets.
- Pentanoic acid core: Serves as a scaffold for functional group attachments, balancing rigidity and flexibility.
Properties
CAS No. |
137005-17-5 |
|---|---|
Molecular Formula |
C31H49N5O8S |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H35NO6S.C6H14N4O2/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23;7-4(5(11)12)2-1-3-10-6(8)9/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t22-;4-/m00/s1 |
InChI Key |
TXTJVOOURRNANH-QEXBQMGZSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-N-(3-methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid KSG 504 KSG-504 L-Arginine, mono((R)-5-((3-methoxypropyl)pentylamino)-4-((2-naphthalenylsulfonyl)methyl)-5-oxopentanoate) |
Origin of Product |
United States |
Preparation Methods
The synthesis of KSG-504 involves several steps:
Reaction of 2-naphthalenethiol with 2-methyleneglutaronitrile: This reaction is followed by treatment with concentrated hydrochloric acid and p-toluenesulfonic acid in methanol to obtain racemic acid.
Resolution into optically pure ®-4-methoxycarbonyl-2-(2-naphthylthiomethyl)butyric acid: This is achieved using ®-(+)-alpha-methylbenzylamine.
Formation of ®-methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylthio)pentanoate: This involves treatment with thionyl chloride and N-(3-methoxypropyl)-N-pentylamine.
Oxidation and conversion to KSG-504: Oxidation with m-chloroperbenzoic acid followed by treatment with sodium hydroxide yields ®-4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl) pentanoic acid, which is finally converted into KSG-504 by treatment with L-arginine.
Chemical Reactions Analysis
KSG-504 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using m-chloroperbenzoic acid.
Substitution: The synthesis involves substitution reactions with thionyl chloride and N-(3-methoxypropyl)-N-pentylamine.
Hydrolysis: Treatment with sodium hydroxide results in hydrolysis to form the final product.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C25H35N3O6S
- Molecular Weight : 651.8 g/mol
- IUPAC Name : (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid .
Anticancer Activity
Recent studies have indicated that compounds similar to 4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid exhibit significant anticancer properties. Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that it exhibits effective antibacterial and antifungal properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The molecular docking studies suggest that it interacts favorably with bacterial enzymes, enhancing its efficacy as an antimicrobial agent .
Anti-inflammatory Effects
This compound has been explored for its potential as a tachykinin receptor antagonist. This mechanism is relevant in treating inflammatory diseases, pain, and migraine conditions. The compound's ability to modulate neurokinin receptors may provide therapeutic benefits in managing these conditions .
Antioxidant Activity
The antioxidant properties of this compound have also been studied, with findings indicating that it can scavenge free radicals effectively. This activity is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
A series of derivatives based on the structure of this compound were synthesized and tested for their anticancer activity against various cell lines. The results showed that specific modifications to the molecular structure enhanced the anticancer efficacy significantly.
Case Study 2: Antimicrobial Activity
In a comparative study, the antimicrobial efficacy of this compound was evaluated against standard antibiotics. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents.
Summary Table of Findings
| Application | Activity Type | Notable Results |
|---|---|---|
| Anticancer | Cell line inhibition | IC50 values between 1.9 - 7.52 μg/mL |
| Antimicrobial | Bacterial/Fungal | Effective against Pseudomonas and Staphylococcus |
| Anti-inflammatory | Tachykinin antagonist | Potential in treating pain and inflammation |
| Antioxidant | Free radical scavenging | Significant inhibition of DPPH radicals |
Mechanism of Action
KSG-504 exerts its effects by antagonizing CCK-A receptors. It inhibits the binding of cholecystokinin to these receptors, thereby reducing the secretion of pancreatic enzymes and other digestive processes. This inhibition is dose-dependent and has been shown to significantly reduce pancreatic amylase output and other enzyme secretions .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
To contextualize its properties, the compound is compared below with structurally related esters, sulfonamides, and receptor antagonists.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: The 2-naphthylsulfonyl group in the target compound distinguishes it from simpler esters (e.g., pentanoic acid ethyl ester) and hydroxy derivatives (e.g., compound). This group likely enhances receptor binding specificity compared to non-sulfonylated analogs . Carbamoyl vs. Tetrazole: Unlike ICID6888 and ICID8731, which rely on tetrazole groups for receptor interaction, the target compound uses a carbamoyl group. This may reduce off-target effects but could alter pharmacokinetics .
This highlights a critical gap in risk assessment for sulfonamide-based antagonists .
Biological Activity
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid, often referred to as a cholecystokinin (CCK) A receptor antagonist, has garnered attention for its potential therapeutic applications. This compound is characterized by a complex structure that includes a naphthyl sulfonyl moiety, which is critical for its biological activity. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.
- Molecular Formula : C₃₁H₄₃N₃O₄S
- Molecular Weight : 651.8 g/mol .
- Structure : The compound features a carbamoyl group linked to a pentanoic acid backbone, with a methoxypropyl side chain and a naphthyl sulfonyl group.
The primary action of this compound is as an antagonist of the CCK A receptor. CCK receptors are involved in various physiological processes, including digestion and appetite regulation. By inhibiting these receptors, the compound may influence gastrointestinal motility and satiety signaling.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antagonistic activity against CCK A receptors. In vitro evaluations have shown that it effectively inhibits CCK-induced signaling pathways in various cell lines.
- Receptor Binding Affinity : Studies indicate that the compound has a high affinity for CCK A receptors, which suggests its potential as a therapeutic agent in conditions related to dysregulated CCK signaling.
- Functional Assays : In functional assays, the compound has been shown to decrease intracellular calcium levels in response to CCK stimulation, confirming its role as an antagonist .
Case Studies
Several case studies have highlighted the pharmacological effects of this compound:
- Appetite Regulation : In animal models, administration of the compound resulted in reduced food intake, suggesting its potential application in obesity management.
- Gastrointestinal Disorders : The compound has been evaluated for its effects on gastrointestinal motility, with findings indicating that it may alleviate symptoms associated with dyspepsia and other gastrointestinal disorders.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
